N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold modified with a methanesulfonyl group at the 1-position and a 2-methoxybenzamide substituent at the 7-position.
Properties
IUPAC Name |
2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-10-9-13-6-5-11-20(16(13)12-14)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXREGTWIVUHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide moiety to the tetrahydroquinoline core, typically through an amide bond formation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with sulfonamide groups (e.g., 24 , 25 ) exhibit higher melting points (>220°C) compared to benzamide derivatives like 21 , suggesting stronger intermolecular interactions (e.g., hydrogen bonding) . The target compound’s melting point is unreported but expected to align with sulfonamide-containing analogs.
- Solubility: The 2-methoxybenzamide group may improve solubility in polar solvents compared to non-polar tert-butyl substituents in AG0001YQ .
Functional Group Impact
- Methanesulfonyl vs.
- 2-Methoxybenzamide vs. Difluorobiphenyl : Compared to 22 (), the 2-methoxybenzamide substituent lacks fluorines but introduces methoxy oxygen, which may alter π-π stacking and metabolic stability.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrahydroquinoline core is a well-known scaffold in drug discovery, often associated with various pharmacological effects. This article explores the biological activity of this compound, examining its structure, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4S. The compound features:
- A tetrahydroquinoline core, which is known for its presence in numerous bioactive compounds.
- A methanesulfonyl group that enhances solubility and reactivity.
- A 2-methoxybenzamide moiety that may contribute to its biological properties.
| Component | Description |
|---|---|
| Tetrahydroquinoline Core | Central structure linked to various bioactivities |
| Methanesulfonyl Group | Improves solubility and reactivity |
| 2-Methoxybenzamide | Potentially enhances biological activity |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde.
- Introduction of the Methanesulfonyl Group : The intermediate tetrahydroquinoline is treated with methanesulfonyl chloride in the presence of a base.
- Attachment of the 2-Methoxybenzamide Moiety : This final step involves the reaction of the methanesulfonylated tetrahydroquinoline with 2-methoxybenzoic acid or its derivatives.
Biological Activity
Research indicates that compounds with similar structures exhibit significant pharmacological properties:
Antitumor Activity
Studies have shown that tetrahydroquinoline derivatives can possess potent antitumor activity. For instance:
- A series of tetrahydroquinoline derivatives were evaluated for their in vitro antitumor activity, with some compounds demonstrating IC50 values significantly lower than that of Doxorubicin (IC50 = 37.5 µg/mL) .
Case Studies
Here are notable findings from research involving related compounds:
- Tetrahydroquinoline Derivatives : In a study evaluating various tetrahydroquinoline derivatives for antitumor properties, several compounds exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against cancer cell lines . These findings suggest that modifications to the tetrahydroquinoline core can lead to enhanced biological activity.
- Pharmacokinetics and Bioavailability : Research on related compounds indicates that structural modifications can improve oral bioavailability and metabolic stability. For example, derivatives designed to enhance lipophilicity showed improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
